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Compound Name: Methyl 6-chloro-3-methylpicolinate

Cat. No.: B1390959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 6-chloro-3-methylpicolinate, a substituted pyridine derivative, represents a key

structural motif in medicinal chemistry and materials science. Its unique arrangement of a

chloro-substituent, a methyl group, and a methyl ester on the pyridine core imparts specific

electronic and steric properties, making it a valuable intermediate in the synthesis of complex

molecular architectures. Understanding its spectroscopic signature is paramount for reaction

monitoring, quality control, and the rational design of novel compounds. This guide provides a

comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for Methyl 6-chloro-3-methylpicolinate, grounded in the fundamental

principles of spectroscopic interpretation.

Molecular Structure and Key Spectroscopic
Features
The structure of Methyl 6-chloro-3-methylpicolinate, with the systematic IUPAC name methyl

6-chloro-3-methylpyridine-2-carboxylate, is presented below. The strategic placement of

substituents on the pyridine ring gives rise to a distinct and interpretable spectroscopic

fingerprint.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Scaffold
NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical

environment of atoms within a molecule. For Methyl 6-chloro-3-methylpicolinate, both ¹H and

¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the number of distinct proton environments and their

neighboring relationships through chemical shifts, integration, and spin-spin coupling.

Experimental Data: Two reported ¹H NMR spectra in deuterated chloroform (CDCl₃) are

summarized in the table below. The minor differences in chemical shifts can be attributed to

variations in experimental conditions, such as concentration and instrument calibration.

Proton

Assignment

Chemical Shift

(δ) ppm (300

MHz)

Chemical Shift

(δ) ppm (400

MHz)

Multiplicity &

Coupling

Constant (J)

Integration

H-5 7.59 7.57
dd, J = 8.1, 0.5

Hz / d, J=8.0 Hz
1H

H-4 7.38 7.36
d, J = 8.1 Hz / d,

J=8.0 Hz
1H

-OCH₃ (ester) 3.97 3.95 s 3H

-CH₃ (ring) 2.57 2.55 s 3H

Interpretation and Rationale:

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring appear in the aromatic

region (δ 7.0-9.0 ppm). The downfield shift is due to the deshielding effect of the aromatic

ring current.[1] The proton at position 5 (H-5) is deshielded further than H-4 due to the

anisotropic effect of the neighboring ester group. The observed doublet of doublets (dd) or

doublet (d) splitting pattern for H-5 arises from its coupling to H-4 (a large coupling constant,
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J ≈ 8 Hz) and potentially a small long-range coupling. H-4 appears as a doublet due to its

coupling with H-5.

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group appear as a

sharp singlet around δ 3.95-3.97 ppm. The singlet multiplicity indicates no adjacent protons.

Its chemical shift is characteristic of a methyl group attached to an oxygen atom, which is in

turn bonded to a carbonyl group.

Ring Methyl Protons (-CH₃): The methyl group attached to the pyridine ring at position 3

gives a singlet at approximately δ 2.55-2.57 ppm. The upfield shift compared to the aromatic

protons is expected for a methyl group. The singlet nature confirms the absence of

neighboring protons. Electron-donating groups like methyl on a pyridine ring tend to increase

the electron density at the ortho and para positions, causing a slight upfield shift of the ring

protons.[1]

¹³C NMR Spectroscopy: The Carbon Framework
While experimental ¹³C NMR data for this specific molecule is not readily available in the

searched literature, a predicted spectrum can be derived based on established principles and

data from analogous structures.[2][3][4]

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ) ppm

C=O (ester) ~165

C-2 ~160

C-6 ~150

C-4 ~138

C-5 ~125

C-3 ~135

-OCH₃ (ester) ~53

-CH₃ (ring) ~18
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Interpretation and Rationale:

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield

chemical shift, typically in the range of 160-185 ppm, due to the strong deshielding effect of

the double-bonded oxygen.[5]

Aromatic Carbons (C-2 to C-6): The carbons of the pyridine ring will resonate in the aromatic

region (δ 115-150 ppm).[5] The carbon bearing the chloro group (C-6) and the carbon

attached to the ester (C-2) are expected to be significantly deshielded. The carbon with the

methyl group (C-3) will also be in this region. The specific shifts are influenced by the

electronic effects of the substituents.

Ester and Ring Methyl Carbons: The methyl ester carbon (-OCH₃) is anticipated to appear

around 50-90 ppm.[5] The ring methyl carbon (-CH₃) will be the most upfield signal, typically

in the 10-15 ppm range, though the electronegative environment of the pyridine ring may

shift it slightly downfield.[5]

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by

detecting the vibrations of its bonds.

Predicted IR Data:
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Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

C-H stretch (aromatic) 3100-3000 Medium-Weak

C-H stretch (aliphatic) 3000-2850 Medium-Weak

C=O stretch (ester) ~1725 Strong

C=C and C=N stretch

(aromatic ring)
1600-1450 Medium-Strong

C-O stretch (ester) 1300-1100 Strong

C-Cl stretch 850-550 Medium-Strong

Interpretation and Rationale:

C=O Stretch: The most characteristic peak in the IR spectrum of an aromatic ester is the

strong absorption from the carbonyl (C=O) stretch, expected around 1725 cm⁻¹.[6][7]

Conjugation with the aromatic ring typically lowers the C=O stretching frequency compared

to a saturated ester.[8]

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will

appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-O Stretches: Aromatic esters exhibit two strong C-O stretching bands. The C-C-O stretch

is expected between 1310 and 1250 cm⁻¹, and the O-C-C stretch appears between 1130

and 1100 cm⁻¹.[6]

C-H Stretches: The aromatic C-H stretching vibrations are typically found just above 3000

cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.[9]

C-Cl Stretch: The carbon-chlorine bond will give rise to a medium to strong absorption in the

fingerprint region, generally between 850 and 550 cm⁻¹.[10]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Data: The mass spectrum of Methyl 6-chloro-3-methylpicolinate shows a

molecular ion peak [M+H]⁺ at m/z 186.2 or 186.0.

Interpretation and Rationale:

Molecular Ion Peak: The molecular formula of Methyl 6-chloro-3-methylpicolinate is

C₈H₈ClNO₂. The calculated monoisotopic mass is approximately 185.02 g/mol . The

observed [M+H]⁺ peak at m/z 186 confirms the molecular weight of the compound. The

presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular

ion, with an [M+2] peak approximately one-third the intensity of the M peak, corresponding to

the ³⁷Cl isotope.

Fragmentation Pathways: The fragmentation of picolinate esters in mass spectrometry is

influenced by the stability of the resulting ions.[11] Common fragmentation pathways for this

molecule could include:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z 154.

Loss of the methyl ester group (-COOCH₃): This would lead to a fragment at m/z 126.

Loss of a chlorine atom (-Cl): This would produce a fragment at m/z 150.

Cleavage of the pyridine ring: The aromatic ring can undergo complex fragmentation, often

involving the loss of small neutral molecules like HCN.[11]

Experimental Protocols
Synthesis of Methyl 6-chloro-3-methylpicolinate
A common synthetic route involves the chlorination of the corresponding 3-methylpicolinate N-

oxide.

Step-by-step methodology: A solution of 2-(methoxycarbonyl)-3-methylpyridine 1-oxide is

reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is

typically carried out at an elevated temperature (e.g., 100°C) for several hours. After the
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reaction is complete, the mixture is carefully quenched and the product is extracted and

purified, often by column chromatography.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a synthesized compound like Methyl 6-chloro-3-methylpicolinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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